Crystallographic Fingerprint: Solid-State Confirmation of the 1H,4H Tautomer
1,2,4-Triazol-5-one (TO) provides a definitive crystallographic benchmark that distinguishes it from its parent 1,2,4-triazole. X-ray single-crystal diffraction of TO confirms it adopts the 1H,4H-1,2,4-triazol-5-one tautomer in the solid state, crystallizing in the monoclinic crystal system, space group Pn [1]. This is in direct contrast to the parent 1,2,4-triazole, which crystallizes in the orthorhombic space group Pna21 [2].
| Evidence Dimension | Crystal System & Space Group |
|---|---|
| Target Compound Data | Monoclinic, Pn |
| Comparator Or Baseline | 1,2,4-Triazole: Orthorhombic, Pna21 |
| Quantified Difference | Different crystal class; monoclinic vs. orthorhombic symmetry |
| Conditions | X-ray single-crystal diffraction at room temperature |
Why This Matters
This confirms the exact solid-state form for polymorph screening and co-crystal design, ensuring batch-to-batch consistency in pharmaceutical development.
- [1] Zhang, J., Zhang, T., Ma, G., & Yu, K. (2006). The crystal and computed structures of 1,2,4‐triazol‐5‐one (TO). Journal of Heterocyclic Chemistry, 43(2), 503-508. View Source
- [2] Goldstein, P., Ladell, J., & Abowitz, G. (1969). The crystal and molecular structure of 1,2,4-triazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(1), 135-143. View Source
